![molecular formula C5H4N2O B12967543 2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
2H-Pyrrolo[3,2-d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrolo[3,2-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,2-d]oxazole can be achieved through several methods. One notable approach involves the isomerization of 5-(2H-azirin-2-yl)oxazoles. This method is atom-economical and involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which are prepared by the Rh2(oct)4 catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with substituted acetonitriles, benzonitriles, acrylonitrile, and fumaronitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyrrolo[3,2-d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Activated MnO2 in toluene under reflux conditions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can exhibit enhanced biological or chemical properties.
Scientific Research Applications
2H-Pyrrolo[3,2-d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[3,2-d]oxazole involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
Apoptosis Induction: It induces apoptosis through the mitochondrial pathway, involving mitochondrial depolarization, generation of reactive oxygen species, and PARP cleavage.
Comparison with Similar Compounds
2H-Pyrrolo[3,2-d]oxazole can be compared with other similar heterocyclic compounds:
Pyrrolo[2,1-b]oxazole: Another fused ring system with similar biological activities.
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Oxazole Derivatives: Exhibit a broad range of pharmacological properties, including antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C5H4N2O |
|---|---|
Molecular Weight |
108.10 g/mol |
IUPAC Name |
2H-pyrrolo[3,2-d][1,3]oxazole |
InChI |
InChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2 |
InChI Key |
QRMLLECAADTTHG-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CN=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12967482.png)


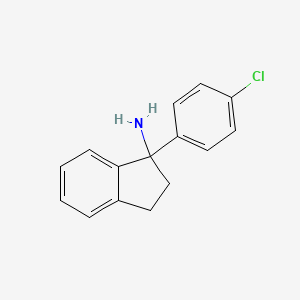
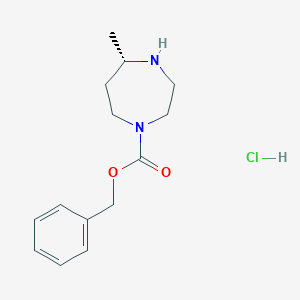
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
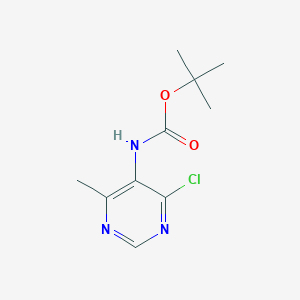

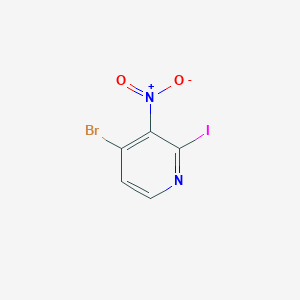
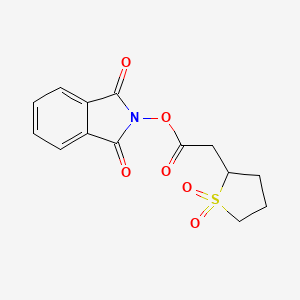

![5-(2,6-Dichlorophenyl)imidazo[1,2-a]pyrazine](/img/structure/B12967561.png)
